

# Gandotinib LY2784544 mechanism of action

## JAK2 inhibition

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### Compound Focus: Gandotinib

CAS No.: 1229236-86-5

Cat. No.: S548077

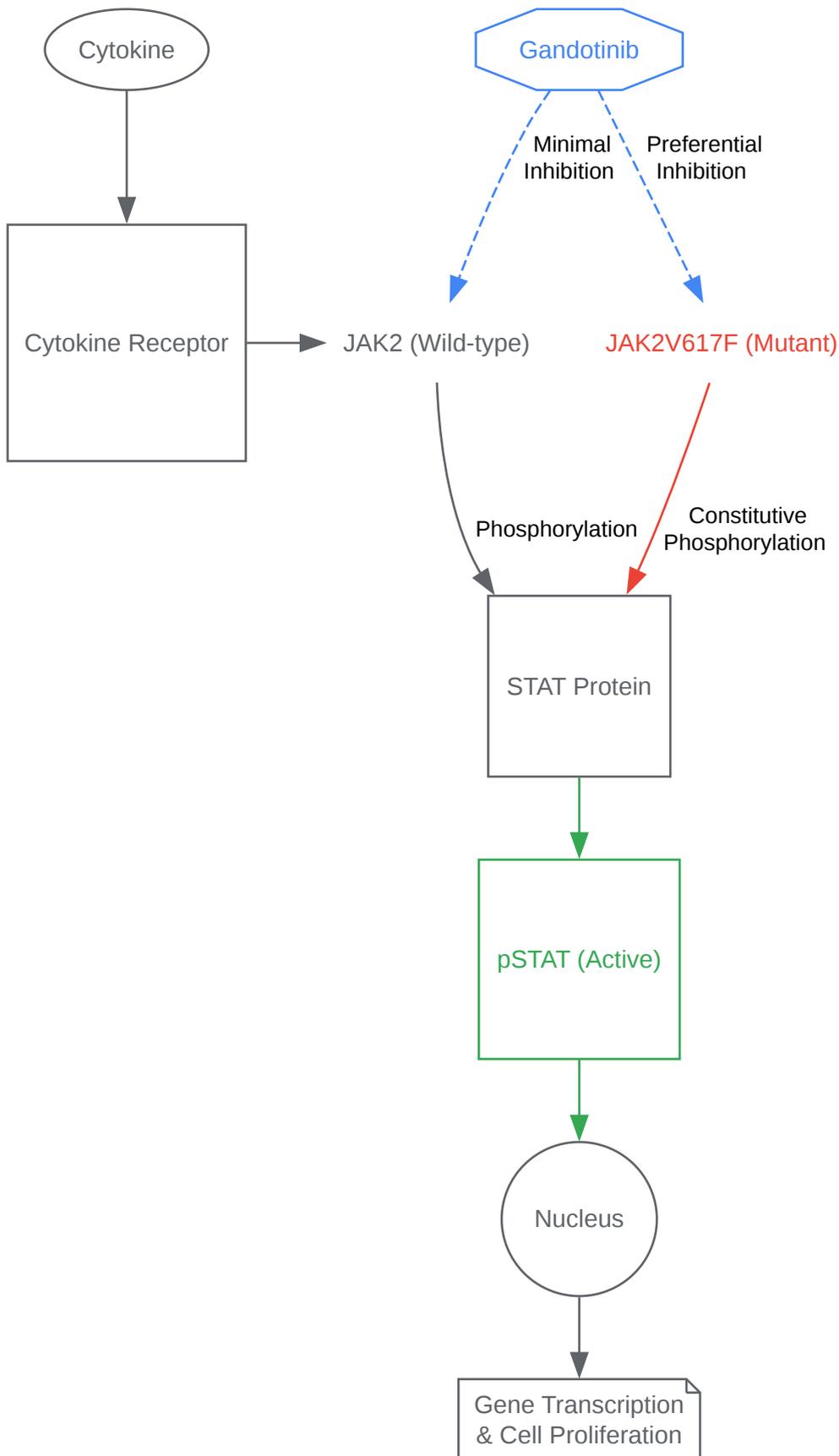
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## Mechanism of Action and Selectivity Profile

**Gandotinib** is a small-molecule inhibitor designed to target the constitutively active JAK-STAT signaling pathway in MPNs. The table below summarizes its core mechanistic attributes.

Feature	Description
Primary Target	Janus kinase 2 (JAK2) [1] [2]
Binding Mode	ATP-competitive, binding the kinase domain in its active conformation (Type I inhibitor) [3] [2]
Key Selectivity	Preferential inhibition of mutant <b>JAK2V617F</b> over wild-type JAK2 [1]
Additional Inhibition	Minor activity against STAT3 [4]

The JAK2V617F mutation is a key driver in most MPNs [5]. By competitively binding to the ATP-binding site of JAK2, **gandotinib** blocks the phosphorylation and subsequent activation of downstream STAT proteins (particularly STAT5), halting the transduction of signals for cell proliferation and survival [1].



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**Gandotinib** preferentially inhibits constitutive JAK2-STAT signaling in MPNs.

## Quantitative Pharmacological & Clinical Data

The potency and clinical effects of **gandotinib** have been characterized through biochemical, cellular, and clinical studies.

Parameter	Value / Finding	Context / Model
<b>Biochemical &amp; Cellular IC<sub>50</sub></b>		
JAK2V617F signaling	20 nM	Ba/F3-JAK2V617F cells (pSTAT5) [1]
JAK2V617F proliferation	55 nM	Ba/F3-JAK2V617F cells [1]
Wild-type JAK2 signaling	1183 nM	IL-3 stimulated Ba/F3 cells [1]
<b>Clinical Pharmacokinetics</b>		
Time to C <sub>max</sub>	~4 hours	After single & multiple doses [5]
Half-life (Day 1)	~6 hours	Mean value [5]
<b>Clinical Efficacy (Phase 1/2)</b>		
Recommended Phase 2 Dose	120 mg	Orally, once daily [5]
Spleen Response (≥50% reduction)	63% (20/32)	Evaluable MF patients [5]
Symptom Response (≥50% reduction in TSS)	52% (11/21)	At 12 weeks (≥120 mg) [5]
Overall Response Rate (Phase 2, ORR)		

Parameter	Value / Finding	Context / Model
Polycythemia Vera (JAK2V617F+)	95%	[6]
Essential Thrombocythemia (JAK2V617F+)	90.5%	[6]
Myelofibrosis (JAK2V617F+)	9.1%	[6]

## Key Experimental Protocols

For researchers aiming to validate or build upon these findings, the core methodologies from key studies are outlined below.

### In Vitro JAK2-STAT5 Pathway Cell-Based Assay [1]

- **Purpose:** To measure the inhibition of JAK2-mediated phosphorylation of STAT5.
- **Cell Line:** Ba/F3 cells expressing constitutively active JAK2V617F.
- **Procedure:**
  - Plate cells in 96-well plates.
  - Treat with serial dilutions of the test compound (e.g., 0.001–20  $\mu\text{M}$ ) for 5 hours.
  - Lyse cells and transfer lysates to a 384-well Proxiplate.
  - Incubate with an AlphaScreen SureFire reaction mixture for 2 hours to detect phosphorylated STAT5 (pSTAT5).
  - Read plates using an EnVision or similar plate reader (Ex680 nm, Em520–620 nm).
  - Calculate  $\text{IC}_{50}$  values using a four-parameter logistic curve fit.

### In Vivo Target Inhibition Assay [1]

- **Purpose:** To assess dose-dependent inhibition of JAK2V617F signaling *in vivo*.
- **Model:** Severe combined immunodeficiency (SCID) mice with Ba/F3-JAK2V617F ascitic tumors.
- **Procedure:**
  - Implant Ba/F3-JAK2V617F-GFP cells intraperitoneally and allow ascitic tumors to develop for 7 days.
  - Administer a single dose of **gandotinib** (e.g., 2.5–80.0 mg/kg) via oral gavage.

- Collect ascitic tumor cells 30 minutes post-dose.
- Fix cells and stain with a fluorescent antibody against pSTAT5 (pY694).
- Analyze pSTAT5 levels using flow cytometry.
- Perform statistical analysis (e.g., one-way ANOVA) and calculate the TED<sub>50</sub> (dose causing 50% target engagement).

## Safety and Tolerability Profile

Based on clinical trials, the safety profile of **gandotinib** is characterized by:

- **Most Common Adverse Events:** Primarily low-grade **diarrhea (55.3%)** and **nausea (42.1%)** [5].
- **Grade 3/4 Events:** The most frequent drug-related severe events were **anemia (11.6%)**, hyperuricemia (3.2%), fatigue (2.9%), and diarrhea (2.2%) [6].
- **Important Risk:** A notable risk is the development of **tumor lysis syndrome**, observed in 16% of patients in one trial [4]. This informed study protocol amendments, including the use of a lead-in dosing period and prophylactic allopurinol [5].
- **Dose-Limiting Toxicities (DLTs):** Increased blood creatinine and hyperuricemia determined the **Maximum Tolerated Dose (MTD) to be 120 mg daily** [5].

## Interpretation and Research Implications

- **Therapeutic Niche:** **Gandotinib**'s preferential inhibition of JAK2V617F suggests potential for targeting the mutant clone with a wider therapeutic window, potentially sparing wild-type JAK2 function [1]. It has shown efficacy in patients who had failed prior ruxolitinib therapy [6].
- **Clinical Status:** It remains an **investigational drug** and has not received global regulatory approval for commercial use. A Phase 2 trial specifically for MPN patients who had failed ruxolitinib has been completed [4] [6].

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